REACTION_CXSMILES
|
[C:1]([CH2:9][C:10]#[N:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:12](#[N:16])[CH2:13][C:14]#[N:15].C([O-])(=O)C.[NH4+].Cl>C(O)C.O>[C:2]1([C:1]([CH2:9][C:10]#[N:11])=[C:13]([C:12]#[N:16])[C:14]#[N:15])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC#N
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The mixture was placed in a separate flask
|
Type
|
CUSTOM
|
Details
|
a solid formed
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with 2 liters of water
|
Type
|
STIRRING
|
Details
|
stirred with 1200 mL of ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(=C(C#N)C#N)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 203.3 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |